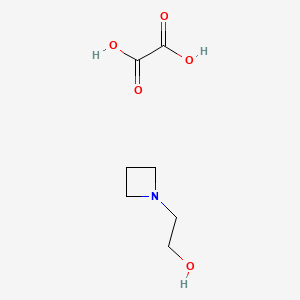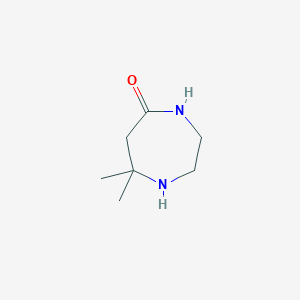
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in the industry or research might also be mentioned.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The compound’s chemical stability and reactivity are also analyzed.Applications De Recherche Scientifique
Green Synthesis in Dye Production
N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of its nitro derivative showed high activity, selectivity, and stability, achieving 99.3% selectivity (Zhang Qun-feng, 2008).
Intermediate in Chemical Synthesis
4-Choloro-2-hydroxyacetophenone, synthesized from 3-aminophenol, involves steps including acetylation and methylation. N-(4-acetyl-3-hydroxyphenyl)acetamide, a related compound, is formed in this process (Teng Da-wei, 2011).
Hydrogen Bond Studies
Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-acetamides show the importance of intramolecular hydrogen bonding. These studies are crucial for understanding the electronic behavior and molecular structure of related compounds (T. Romero & Angela Margarita, 2008).
Potential in Anticancer and Anti-Inflammatory Research
2-(Substituted phenoxy) acetamide derivatives have shown potential as anticancer and anti-inflammatory agents. Compounds with halogens on the aromatic ring exhibited notable activity, suggesting their therapeutic potential (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).
Insecticidal Applications
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds showed excellent results, highlighting their potential as insecticides (Kaiwan O. Rashid et al., 2021).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, demonstrates the significance of chemoselective acetylation in drug development (Deepali B Magadum & G. Yadav, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and handling precautions. Material Safety Data Sheets (MSDS) are often referred to for this information.
Orientations Futures
This involves potential applications or areas of research involving the compound. It could include its use in the synthesis of other compounds, its potential therapeutic effects, or its environmental impact.
Please consult with a professional chemist or a trusted source for accurate and detailed information.
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBKNRHVROXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)

![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)





![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)


